4-Hydroxy-5-methyl-5H-furan-2-one: A Technical Monograph on 5-Methyltetronic Acid
4-Hydroxy-5-methyl-5H-furan-2-one: A Technical Monograph on 5-Methyltetronic Acid
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 4-Hydroxy-5-methyl-5H-furan-2-one (CAS: 36904-76-4), widely recognized in synthetic chemistry as 5-methyltetronic acid .[1] As a vinylogous acid and a chiral building block, this compound serves as a "privileged scaffold" in the synthesis of bioactive spirocyclic alkaloids, GABA-A receptor modulators, and antibiotic tetronates.[1] This document synthesizes its physicochemical properties, tautomeric dynamics, and validated synthetic protocols for researchers in medicinal chemistry and flavor science.[1]
Chemical Identity & Structural Dynamics[1]
Nomenclature and Classification[1]
-
IUPAC Name: 4-Hydroxy-5-methylfuran-2(5H)-one[1]
-
Common Names: 5-Methyltetronic acid;
-Methyltetronic acid. -
Molecular Formula: C
H O [1] -
Molecular Weight: 114.10 g/mol [1]
-
Chirality: The C5 position is a stereogenic center.[1] The naturally occurring form in fungal metabolites (e.g., Penicillium species) is typically the (
)-enantiomer, derived from L-lactate or L-threonine pathways.[1]
Tautomeric Equilibrium
The reactivity of 5-methyltetronic acid is defined by its keto-enol tautomerism.[1] While it formally exists as a lactone, the 4-hydroxy group participates in a vinylogous acid system.[1] In solution, it equilibrates between the enol form (dominant in polar solvents and responsible for acidity) and the keto form (favored in non-polar environments or specific substitution patterns).[1]
-
Form A (Enol): 4-hydroxy-5-methylfuran-2(5H)-one (Aromatic character, acidic).[1]
-
Form B (Keto): 5-methylfuran-2,4(3H,5H)-dione (Reactive at C3).[1]
This equilibrium renders the C3 position highly nucleophilic, allowing for facile alkylation, acylation, and aldol-type condensations.[1]
Physicochemical Properties[1][2][3]
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Hygroscopic; store under inert atmosphere.[1] |
| Melting Point | 113–115 °C | Sharp melting point indicates high purity; broadens with hydration.[1] |
| Acidity (pKa) | ~3.76 (Vinylogous Acid) | Comparable to formic acid.[1] The anion is stabilized by resonance across the O-C3-C4-O system.[1] |
| Solubility | High: MeOH, EtOH, DMSO, WaterLow: Hexane, Et | Soluble in water due to H-bonding; extractable into organic phases at pH < 3.[1] |
| UV Absorption | Characteristic of the |
Stability and Storage
The lactone ring is susceptible to hydrolysis under basic conditions (pH > 9), leading to ring opening and formation of
Synthetic Methodologies
Protocol A: One-Pot Domino Synthesis (High Throughput)
This modern protocol utilizes a domino reaction between methyl propiolate and acetaldehyde, mediated by a secondary amine.[1] It is preferred for generating libraries of 5-substituted tetronic acids.[1]
Mechanism:
-
Conjugate addition of amine to methyl propiolate.[1]
-
Aldol-type reaction with acetaldehyde.[1]
-
Lactonization and elimination of the amine.[1]
Step-by-Step Workflow:
-
Reagents: Methyl propiolate (1.0 equiv), Acetaldehyde (2.0 equiv), Morpholine (1.0 equiv), CH
Cl (anhydrous).[1] -
Reaction: Cool CH
Cl solution to 0°C. Add methyl propiolate, then dropwise add morpholine. Stir 15 min. -
Addition: Add acetaldehyde. Stir at room temperature for 12 hours.
-
Acid Hydrolysis: Add 2M HCl (aq) and stir vigorously for 2 hours to hydrolyze the intermediate enamine/acetal.
-
Workup: Extract with EtOAc (
). Wash combined organics with brine.[1] Dry over Na SO . -
Purification: Recrystallize from EtOAc/Hexane to yield white needles.
Protocol B: Chiral Pool Synthesis (Stereoselective)
For drug development requiring enantiopurity (e.g., (
-
Protection: Protect (
)-ethyl lactate as the TBDMS ether. -
Claisen Condensation: React with lithium enolate of ethyl acetate (generated by LDA at -78°C).
-
Cyclization: Treat the resulting
-keto ester with dilute acid (HCl/MeOH) to induce deprotection and spontaneous lactonization.[1]
Applications in Drug Discovery[1]
GABA-A Receptor Modulation
5-Methyltetronic acid serves as a core scaffold for non-benzodiazepine anxiolytics.[1] The C3 position is functionalized with bulky lipophilic groups (e.g., tert-butyl, phenyl) to fit the benzodiazepine binding pocket of the GABA-A receptor.[1]
-
Key Reaction: Friedel-Crafts alkylation at C3 using tert-butanol/H
SO .
Antibiotic Pharmacophores
The tetronic acid moiety is the "warhead" in natural antibiotics like Tetronasin and Abramycin .[1] The acidity of the 4-OH group allows it to act as an ionophore, disrupting bacterial ion gradients.[1]
-
Structure-Activity Relationship (SAR): The 5-methyl group provides steric bulk that restricts conformational flexibility, enhancing binding affinity to bacterial targets compared to the unsubstituted parent.[1]
Flavor Precursors (Maillard Chemistry)
In food chemistry, this compound reacts with sulfur-containing amino acids (Cysteine) to generate meat-like flavor volatiles.[1]
-
Reaction: 5-methyltetronic acid + Cysteine
Thiophenones + Disulfides.[1]
Visualized Experimental Logic
The following diagram illustrates the divergent synthetic pathways and the critical functionalization node at C3.
Figure 1: Structural dynamics and synthetic divergence of 5-methyltetronic acid. The C3 position acts as the primary nucleophilic switch for derivatization.[1]
References
-
Synthesis & Properties: Adib, M., et al. "An effective one-pot synthesis of 5-substituted tetronic acids."[1][2] Tetrahedron Letters, 2008.[1] [1]
-
Biosynthetic Origin: Bloomer, J. L., & Kappler, F. E.[1][2][3] "Microbial metabolites.[1][4][5] Part XI. Total synthesis and absolute configuration of (S)-carlosic acid." Journal of the Chemical Society, Perkin Transactions 1, 1976.[1][3][5]
-
Drug Development (GABA): Goodacre, S. C., et al. "Pyrazolo[1,5-d][1,2,4]triazine derivatives as ligands for GABA-A receptors."[1] United States Patent 6,211,365, 2001.[1]
-
Maillard Reactivity: Whitfield, F. B., & Mottram, D. S.[1] "Investigation of the Reaction Between 4-hydroxy-5-methyl-3(2H)-furanone and Cysteine." Journal of Agricultural and Food Chemistry, 1999.[1][6][7]
-
General Tetronic Acid Chemistry: Haynes, L. J., & Plimmer, J. R.[1] "Tetronic Acids."[1][8][2] Quarterly Reviews, Chemical Society, 1960.[1]
Sources
- 1. 5-HYDROXY-4-METHYL-2(5H)FURANONE | 40834-42-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Microbial metabolites. Part XI. Total synthesis and absolute configuration of (S)-carlosic acid (4-butyryl-2,5-dihydro-3-hydroxy-5-oxo-furan-2-acetic acid) and conversion of (R)-5-methyltetronic acid into (R)-carolic acid {3,4-dihydro-8-methylfuro[3,4-b]oxepin-5,6(2H,8H)-di-one} - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Biosynthesis of Fungal Natural Products Involving Two Separate Pathway Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Investigation of the reaction between 4-hydroxy-5-methyl-3(2H)-furanone and cysteine or hydrogen sulfide at pH 4.5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reinvestigation of the reaction between 2-furancarboxaldehyde and 4-hydroxy-5-methyl-3(2H)-furanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A synthesis of tetronic acid [furan-2(3H),4(5H)-dione] and three analogues - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
